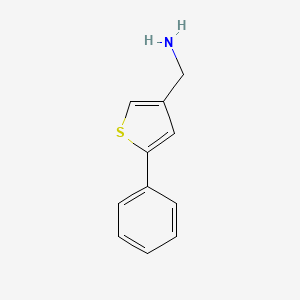

(5-Phenylthiophen-3-yl)methanamine

Descripción

Propiedades

Número CAS |

838893-06-4 |

|---|---|

Fórmula molecular |

C11H11NS |

Peso molecular |

189.28 g/mol |

Nombre IUPAC |

(5-phenylthiophen-3-yl)methanamine |

InChI |

InChI=1S/C11H11NS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7,12H2 |

Clave InChI |

RTZWLTJYELLUSI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)CN |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=CS2)CN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Methanamine Derivatives

The table below compares (5-Phenylthiophen-3-yl)methanamine with key structural analogs, highlighting differences in heterocyclic cores, substituents, and molecular weights:

Key Observations :

- Substituent Influence : Electron-donating groups (e.g., phenyl in the target compound) may increase metabolic stability, whereas electron-withdrawing groups (e.g., Cl/F in pyridine analogs) could alter receptor binding kinetics .

Pharmacological Activity Comparison

- Thiophene fentanyl : Acts as a µ-opioid receptor agonist, leveraging the thiophene ring for enhanced potency compared to traditional fentanyl analogs .

- Pyridine/Isoxazole Analogs: Limited activity data exist, but pyridine-based methanamines are often explored for antimicrobial or anticancer applications due to their polarity and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility: Methanamine derivatives generally exhibit moderate water solubility due to the -NH₂ group. For example, benzenemethanamine shows solubility in polar solvents like DMF and ethanol, while thiophene analogs may have lower solubility due to aromatic bulk .

- Hazards : (2,4,6-Trimethoxyphenyl)methanamine is classified with H302 (harmful if swallowed) and H315 (skin irritation), whereas thiophene fentanyl’s toxicity remains understudied .

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

One common approach to introduce the phenyl group at the 5-position of thiophene is through palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-halothiophene derivatives with phenylboronic acid.

- Procedure : A 5-iodothiophene or 5-bromothiophene derivative is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphane)palladium(0)) and a base such as potassium carbonate in a solvent mixture of DMF and water.

- Conditions : Microwave irradiation at 140 °C for 20 minutes has been employed to accelerate the reaction.

- Outcome : This method yields 5-phenylthiophene derivatives with good purity after column chromatography purification.

Alternative Halogenation and Functionalization

- Selective halogenation at the 5-position of thiophene rings can be achieved using iodine monochloride at low temperatures, followed by substitution reactions to introduce phenyl or other groups.

Introduction of the Methanamine Group at the 3-Position

Reduction of Aldehyde or Ketone Precursors

- The 3-position of thiophene can be functionalized initially with a formyl or carbonyl group (e.g., 3-thiophenecarboxaldehyde or 3-thiophenecarbonyl derivatives).

- Reduction of these carbonyl groups to the corresponding alcohols followed by conversion to amines via reductive amination is a common pathway.

- For example, the aldehyde intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the aminomethyl substituent.

Direct Aminomethylation

- Direct aminomethylation of the thiophene ring at the 3-position can be achieved through lithiation followed by reaction with formaldehyde and subsequent amination steps, although this is less commonly reported for this specific compound.

Representative Preparation Example

Analytical Data and Characterization

- NMR Spectroscopy : Characteristic aromatic proton signals for phenyl and thiophene rings; methylene protons adjacent to amine appear as singlets or multiplets around 3.5–4.5 ppm.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the molecular weight of this compound.

- Melting Point : Reported melting points vary depending on purity and substituents but typically in the range of 100–140 °C for related derivatives.

Research Findings and Notes

- The synthetic routes emphasize mild conditions to preserve the thiophene ring and avoid overreaction.

- Use of Dess–Martin periodinane for oxidation steps and sodium triacetoxyborohydride for reductive amination has been demonstrated in related thiophene derivatives, supporting the applicability of these reagents for preparing this compound precursors.

- Microwave-assisted synthesis enhances reaction efficiency in cross-coupling steps, reducing reaction times significantly.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is standard to isolate pure compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Halothiophene, phenylboronic acid, Pd(0), K2CO3, DMF/H2O, microwave | High regioselectivity, good yields | Requires palladium catalyst |

| Halogenation + Substitution | Iodine monochloride, low temperature | Selective halogenation | Multi-step, sensitive conditions |

| Reductive Amination | Aldehyde intermediate, NH4Cl, NaBH3CN | Direct amine installation | Requires aldehyde precursor |

| Lithiation + Formaldehyde | n-BuLi, formaldehyde, amination | Direct functionalization | Less common, more hazardous reagents |

Q & A

(Basic) What are the common synthetic routes for preparing (5-Phenylthiophen-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step routes, such as:

- Suzuki-Miyaura coupling to introduce the phenyl group to the thiophene ring under palladium catalysis .

- Bromination/functionalization at the 5-position of the thiophene ring, followed by amination via Gabriel synthesis or reductive amination .

- Protection/deprotection strategies for the amine group to prevent side reactions during intermediate steps .

Optimization factors:

- Temperature: Elevated temperatures (70–100°C) improve coupling efficiency but require inert atmospheres.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/methanol balances cost and safety .

- Catalyst loading: 5–10 mol% Pd(PPh₃)₄ for Suzuki coupling ensures high yields without excess waste.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–100°C | ↑ Coupling efficiency |

| Solvent | Ethanol/DMF | Balances reactivity and safety |

| Catalyst (Pd) | 5–10 mol% | Maximizes turnover number |

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 1.5–2.5 ppm) .

- 13C NMR confirms the carbon framework, including thiophene and phenyl ring carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 202.09) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade material) using C18 columns and UV detection .

- Infrared (IR) Spectroscopy: Detects amine N-H stretches (~3300 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .

(Advanced) How do steric and electronic effects of substituents on the thiophene ring influence the reactivity of this compound in subsequent chemical modifications?

Answer:

- Electronic Effects:

- Steric Effects:

- Bulky substituents at the 3-position hinder access to the amine group, reducing alkylation or acylation efficiency. This can be mitigated by using smaller reagents (e.g., methyl iodide over tert-butyl bromide) .

Experimental Design:

- Synthesize derivatives with varied substituents (e.g., -Br, -OCH₃, -CF₃) and compare reaction rates in model transformations (e.g., acetylation).

- Use density functional theory (DFT) to calculate frontier molecular orbitals and predict reactivity trends .

(Advanced) What strategies can be employed to resolve contradictory data regarding the biological activity of this compound across different studies?

Answer:

- Replicate Studies: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to eliminate variability .

- Purity Validation: Confirm compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., IC50 ranges against cancer cell lines) and outliers .

- Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to verify target engagement .

(Advanced) How can computational methods like molecular docking and DFT calculations be integrated into the study of this compound's mechanism of action?

Answer:

- Molecular Docking:

- Use AutoDock Vina to predict binding modes with biological targets (e.g., serotonin receptors) based on crystal structures (PDB IDs) .

- Score binding affinities (ΔG) to prioritize high-probability interactions.

- DFT Calculations:

Case Study:

Docking simulations of this compound with CYP450 enzymes revealed potential metabolic sites, guiding toxicity studies .

(Basic) What are the key considerations when designing in vitro assays to evaluate the biological activity of this compound?

Answer:

- Cell Line Selection: Use target-specific models (e.g., HEK293 for receptor studies, MCF-7 for anticancer screening) .

- Dose Range: Test 0.1–100 µM concentrations to establish dose-response curves.

- Solvent Compatibility: Use DMSO (<0.1% v/v) to avoid cytotoxicity .

- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only controls.

(Advanced) How can regioselectivity challenges in the derivatization of this compound be addressed using modern synthetic methodologies?

Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., -OMe) to steer functionalization to specific positions .

- Cross-Coupling Catalysis: Employ Pd/Ni catalysts with tailored ligands to control coupling sites .

- Protecting Group Strategies: Temporarily block the amine to direct reactivity to the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.